molecular formula C21H24N4O2 B6797670 N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-yl]-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide

N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-yl]-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide

Cat. No.: B6797670
M. Wt: 364.4 g/mol
InChI Key: JVKHMAPKCNKTKS-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-yl]-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring and an epoxyisoindole moiety

Properties

IUPAC Name

N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-yl]-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2/c1-12-4-5-13(2)18(8-12)25-14(3)17(9-22-25)23-21(26)24-10-15-16(11-24)20-7-6-19(15)27-20/h4-9,15-16,19-20H,10-11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKHMAPKCNKTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(C=N2)NC(=O)N3CC4C(C3)C5C=CC4O5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-yl]-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the epoxyisoindole structure. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-yl]-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-yl]-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.

    Industry: It may be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-yl]-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[1-(2,5-dimethylphenyl)-5-methylpyrazol-4-yl]-1,3,3a,4,7,7a-hexahydro-4,7-epoxyisoindole-2-carboxamide include:

  • N-[1-(2,5-dimethylphenyl)ethyl]isonicotinamide
  • N-(2,5-Dimethylphenyl)-N’-(4-isopropylphenyl)-1,2-hydrazinedicarbothioamide

Uniqueness

What sets this compound apart is its unique combination of a pyrazole ring and an epoxyisoindole moiety. This structure may confer specific properties, such as enhanced stability or unique reactivity, making it particularly valuable for certain applications.

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